molecular formula C23H30ClN3O4S2 B2956270 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1219202-10-4

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2956270
CAS No.: 1219202-10-4
M. Wt: 512.08
InChI Key: CSBQCNBLCWRQDQ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzenesulfonyl group, a diethylaminoethyl group, and a benzothiazolyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazolyl and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
  • **3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-HYDROXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-17-18(30-3)11-12-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBQCNBLCWRQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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